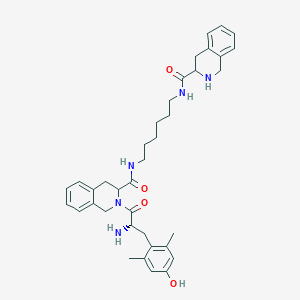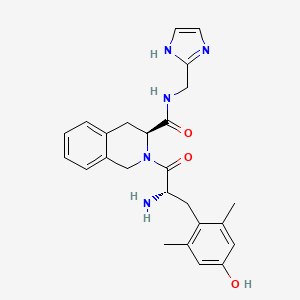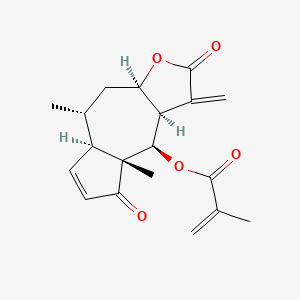![molecular formula C41H46N6O5 B10849182 H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid](/img/structure/B10849182.png)
H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid is a complex organic compound with the molecular formula C41H46N6O5. It contains a variety of functional groups, including amides, aromatic rings, and carbamates, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the individual building blocks, which are then assembled through a series of coupling reactions. Common reagents used in these reactions include carbodiimides for amide bond formation and protecting groups to prevent unwanted side reactions .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the structure and function of proteins and other biomolecules.
Medicine: It has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid is unique in its combination of functional groups and structural features. Similar compounds include:
H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid: This compound has a similar structure but lacks the Z group, which can significantly alter its chemical properties and biological activity.
H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid: This compound contains an acetyl group instead of the Z group, which can affect its reactivity and interactions with molecular targets.
These comparisons highlight the importance of specific functional groups in determining the properties and applications of these compounds.
Properties
Molecular Formula |
C41H46N6O5 |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-(1H-benzimidazol-2-yl)pentyl]carbamate |
InChI |
InChI=1S/C41H46N6O5/c1-26-20-31(48)21-27(2)32(26)23-33(42)40(50)47-24-30-15-7-6-14-29(30)22-37(47)39(49)46-36(38-44-34-16-8-9-17-35(34)45-38)18-10-11-19-43-41(51)52-25-28-12-4-3-5-13-28/h3-9,12-17,20-21,33,36-37,48H,10-11,18-19,22-25,42H2,1-2H3,(H,43,51)(H,44,45)(H,46,49) |
InChI Key |
ZHRKDWCBKIOLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C5=NC6=CC=CC=C6N5)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


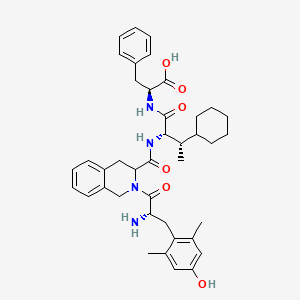
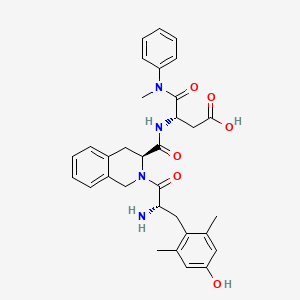
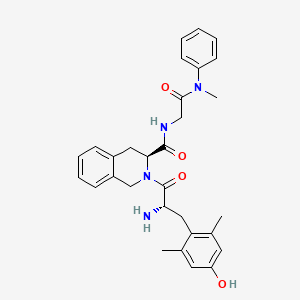
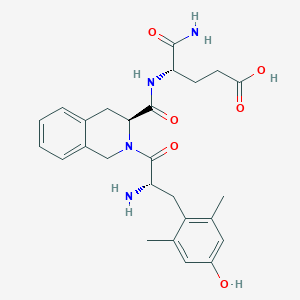

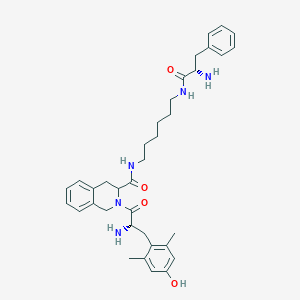



![H-D-Tca-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849152.png)
